palladium (II)

Description

BenchChem offers high-quality palladium (II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about palladium (II) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

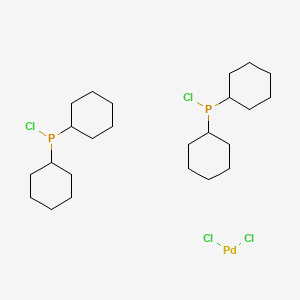

Formule moléculaire |

C24H44Cl4P2Pd |

|---|---|

Poids moléculaire |

642.8 g/mol |

Nom IUPAC |

chloro(dicyclohexyl)phosphane;dichloropalladium |

InChI |

InChI=1S/2C12H22ClP.2ClH.Pd/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;/h2*11-12H,1-10H2;2*1H;/q;;;;+2/p-2 |

Clé InChI |

NEHOAVNRSNZPMJ-UHFFFAOYSA-L |

SMILES canonique |

C1CCC(CC1)P(C2CCCCC2)Cl.C1CCC(CC1)P(C2CCCCC2)Cl.Cl[Pd]Cl |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Palladium (II) Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of novel Palladium (II) complexes. Given their structural and chemical similarities to platinum-based chemotherapeutic agents, palladium (II) complexes are of significant interest for applications in drug development, particularly as potential anticancer agents, as well as in the field of catalysis.[1][2][3] This document outlines common synthetic methodologies, detailed characterization protocols, and the presentation of key analytical data.

Synthesis of Palladium (II) Complexes

The synthesis of Palladium (II) complexes typically involves the reaction of a palladium salt, such as Palladium (II) chloride (PdCl₂) or Palladium (II) acetate (B1210297) (Pd(OAc)₂), with a carefully designed organic ligand.[4][5] The choice of ligand is critical as it influences the stability, solubility, and ultimately, the biological or catalytic activity of the resulting complex.[6][7] Ligands are often chelating agents, containing multiple donor atoms (e.g., N, S, O) that coordinate to the palladium center, forming a stable, square planar geometry.[8][9]

A common and versatile class of ligands used for this purpose are Schiff bases, which are typically synthesized through the condensation of a primary amine and an aldehyde or ketone.[10][11][12]

General Synthetic Workflow

The synthesis process follows a logical progression from ligand creation to the final, purified metal complex.

Caption: General workflow for the synthesis of a Palladium (II) complex.

Experimental Protocol: Synthesis with a Schiff Base Ligand

This protocol provides a generalized method for synthesizing a Palladium (II) complex using a bidentate Schiff base ligand.

-

Preparation of the Palladium Salt Solution: Dissolve the Palladium (II) chloride (PdCl₂, 1 mmol) in 20 mL of a suitable solvent (e.g., ethanol (B145695) or methanol). Gentle heating and stirring may be required. To ensure complete dissolution of PdCl₂, a few drops of concentrated HCl can be added.[10]

-

Ligand Solution Preparation: In a separate flask, dissolve the purified Schiff base ligand (2 mmol, for a 1:2 metal-to-ligand ratio) in the same solvent (25 mL).

-

Complexation Reaction: Add the ligand solution dropwise to the palladium salt solution with continuous stirring. Adjust the pH of the mixture to approximately 6-7 using a suitable base (e.g., sodium acetate or triethylamine) to facilitate deprotonation and coordination.[10]

-

Reflux: Heat the resulting mixture to reflux at an appropriate temperature (e.g., 80°C) for 3-4 hours.[10] The formation of a precipitate often indicates the creation of the complex.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid precipitate with the solvent (e.g., ethanol) and then with a volatile solvent like diethyl ether to remove any unreacted starting materials.[10] Dry the final product in a desiccator over a drying agent like CaCl₂.[13]

Characterization of Palladium (II) Complexes

Once synthesized, the novel complexes must be thoroughly characterized to confirm their identity, structure, purity, and properties. A combination of spectroscopic and analytical techniques is employed for a comprehensive analysis.

Typical Characterization Workflow

The characterization process moves from preliminary analysis to definitive structural elucidation.

Caption: A typical workflow for the characterization of a new Pd(II) complex.

Key Characterization Techniques and Protocols

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify functional groups and confirm the coordination of the ligand to the palladium ion. Key indicators include the shift of vibrational frequencies of groups like C=N (imine), N-H, or C=O upon complexation. The appearance of a new band at lower frequencies (typically 400-500 cm⁻¹) can be attributed to the Pd-N or Pd-O bond vibration.[7][8]

-

Protocol: Prepare a KBr pellet by grinding a small amount of the dried complex (1-2 mg) with spectroscopic grade KBr (100-200 mg). Press the mixture into a transparent disk using a hydraulic press. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the structure of the complex in solution. ¹H and ¹³C NMR are standard.[14] A downfield or upfield shift of proton or carbon signals in the ligand upon coordination provides evidence of complex formation.[15] For diamagnetic square planar Pd(II) complexes, sharp signals are expected.[7]

-

Protocol: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Purpose: To study the electronic transitions within the complex. Bands in the UV region (200-400 nm) are typically assigned to intra-ligand (π→π* and n→π*) transitions, while bands in the visible region can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions.[12][16]

-

Protocol: Prepare a dilute solution (e.g., 10⁻³ to 10⁻⁵ M) of the complex in a UV-transparent solvent (e.g., DMSO, DMF, or ethanol). Record the absorption spectrum over a range of 200-800 nm using a spectrophotometer.

-

-

Single-Crystal X-ray Diffraction:

-

Purpose: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and the coordination geometry around the palladium center.[17][18] This is the most definitive characterization technique.

-

Protocol: Grow single crystals of suitable quality, often by slow evaporation of the solvent from a concentrated solution of the complex.[17] Mount a selected crystal on a goniometer. Collect diffraction data using an X-ray diffractometer. The structure is then solved and refined using specialized software.

-

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing novel complexes with existing compounds.

Table 1: Representative FT-IR Spectral Data (cm⁻¹)

This table illustrates the typical shifts in vibrational frequencies upon coordination of a Schiff base ligand to a Pd(II) center.

| Assignment | Free Ligand (Typical) | Pd(II) Complex (Typical) | Inference |

| ν(O-H) phenolic | ~3200 | Absent | Deprotonation and coordination of phenolic oxygen |

| ν(C=N) imine | ~1625 | ~1605 | Coordination of imine nitrogen to Pd(II)[8] |

| ν(Pd-N) | - | ~480 | Formation of Palladium-Nitrogen bond[7] |

| ν(Pd-O) | - | ~550 | Formation of Palladium-Oxygen bond |

Table 2: Representative ¹H NMR Spectral Data (δ, ppm in DMSO-d₆)

This table shows example shifts in proton signals of a ligand after forming a complex with palladium.

| Proton | Free Ligand (Typical) | Pd(II) Complex (Typical) | Inference |

| -OH (phenolic) | ~13.1 (s, 1H) | Absent | Deprotonation and coordination[14] |

| -CH=N (imine) | ~8.6 (s, 1H) | ~8.9 (s, 1H) | Deshielding due to coordination of imine N |

| Aromatic-H | 6.8 - 7.9 (m) | 7.0 - 8.2 (m) | Shift in electronic environment upon complexation[7] |

Table 3: Example In Vitro Cytotoxicity Data (IC₅₀ in µM)

The anticancer potential of novel complexes is often evaluated by their IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

| Complex | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |

| Complex A | 15.2 ± 1.3 | 21.5 ± 2.1 | 11.8 ± 0.9 |

| Complex B | 9.8 ± 0.7 | 14.1 ± 1.5 | 7.5 ± 0.6 |

| Cisplatin | 11.5 ± 1.0 | 18.3 ± 1.9 | 9.2 ± 0.8 |

Note: Data are hypothetical examples based on typical values found in the literature for active complexes.[3][19]

Biological Activity and Signaling Pathways

Many Palladium (II) complexes exert their anticancer effects by interacting with biological targets like DNA or by modulating key cellular signaling pathways.[6][16] For example, some complexes have been shown to induce cell death (apoptosis) by activating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[20]

MAPK Signaling Pathway Activation

The diagram below illustrates a simplified pathway where a Pd(II) complex can trigger apoptosis through MAPK activation.

Caption: Activation of the MAPK pathway by a Pd(II) complex to induce apoptosis.[20]

This guide provides a foundational framework for the synthesis and comprehensive characterization of novel Palladium (II) complexes. The detailed protocols and structured data presentation are intended to support researchers in the rigorous and systematic development of new compounds for therapeutic and catalytic applications.

References

- 1. Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Palladium (Pd): Properties, coordination chemistry and applications against cancer | Research, Society and Development [rsdjournal.org]

- 3. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Palladium(II) and Platinum(II) Complexes Bearing ONS-Type Pincer Ligands: Synthesis, Characterization and Catalytic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Solid-State X-ray Structure of the Mononuclear Palladium(II) Complex Based on 1,2,3-Triazole Ligand [mdpi.com]

- 18. Synthesis and crystal structure of a palladium(II) complex with the amino acid L-citrulline | Powder Diffraction | Cambridge Core [cambridge.org]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. Dithiobiureas Palladium(II) complexes' studies: From their synthesis to their biological action - PubMed [pubmed.ncbi.nlm.nih.gov]

Palladium (II) Coordination Chemistry: A Technical Guide to Ligand Effects for Researchers and Drug Development Professionals

An In-depth exploration of the synthesis, characterization, and application of palladium (II) complexes, with a focus on the nuanced effects of ligands in catalysis and medicinal chemistry.

Palladium (II) complexes are at the forefront of modern chemical research, playing a pivotal role in the development of novel synthetic methodologies and therapeutic agents. The versatility of the palladium(II) center, typically in a square planar geometry, allows for a vast coordination chemistry landscape where the choice of ligand dictates the electronic and steric properties of the complex, and consequently, its reactivity and biological activity.[1][2] This guide provides a comprehensive overview of palladium(II) coordination chemistry, with a special emphasis on ligand effects, tailored for researchers, scientists, and professionals in drug development.

Core Concepts in Palladium (II) Coordination Chemistry

The chemistry of palladium(II) is largely dominated by its d8 electron configuration, which strongly favors a square planar coordination geometry. This arrangement provides a platform for a rich variety of chemical transformations, most notably in catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[3] These reactions typically proceed through a catalytic cycle involving Pd(0) and Pd(II) species, where the ligand plays a crucial role in each elementary step: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Decisive Role of Ligands: Steric and Electronic Effects

The rational design of palladium(II) complexes for specific applications hinges on a deep understanding of ligand effects. Ligands, through their electronic and steric properties, can fine-tune the reactivity, stability, and selectivity of the metal center.[1][6]

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly influences the electron density at the palladium center. Electron-donating ligands increase the electron density on the metal, which can facilitate oxidative addition and enhance the catalytic activity in cross-coupling reactions.[6] Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can be advantageous in other catalytic processes. The electronic properties of ligands are often quantified using Hammett parameters (σ), which provide a measure of the electron-donating or -withdrawing ability of substituents on a ligand scaffold.[1][5][7][8][9]

Steric Effects: The size and bulkiness of a ligand, often quantified by parameters such as the Tolman cone angle for phosphine (B1218219) ligands, play a critical role in determining the coordination number of the palladium center and the accessibility of substrates to the metal.[10][11] Bulky ligands can promote the formation of coordinatively unsaturated species, which are often the active catalysts in a reaction.[12] Furthermore, steric hindrance can influence the regioselectivity and stereoselectivity of a reaction.[13]

Quantitative Analysis of Ligand Effects

The influence of ligands on the properties and reactivity of palladium(II) complexes can be quantified through various experimental and computational methods. The following tables summarize key quantitative data illustrating these effects.

| Ligand (L) in trans-[PdCl₂(L)₂] | Tolman Cone Angle (°) | P-Pd Bond Length (Å) | ³¹P NMR Chemical Shift (ppm) | Reference |

| PPh₃ | 145 | 2.3324(6) | 24.9 | [4][14] |

| P(o-tolyl)₃ | 194 | 2.388(1) | - | [9] |

| PCy₃ | 170 | - | - | [15] |

| P(t-Bu)₃ | 182 | - | - | [15] |

| dppe | 125 | 2.2546(13) | - | [16][17] |

| dppp | 127 | 2.2403(13) | - | [16][17] |

| dppb | 142 | - | - | [17] |

Table 1: Steric and Spectroscopic Properties of Phosphine Ligands in Palladium(II) Complexes. This table presents the Tolman cone angle, a measure of steric bulk, alongside the corresponding Palladium-Phosphorus bond length and ³¹P NMR chemical shift for a selection of common phosphine ligands in trans-[PdCl₂(L)₂] complexes.

| Reaction | Ligand Substituent (X) | Hammett Parameter (σ) | Relative Rate (kₓ/kн) | Reference |

| Suzuki-Miyaura Coupling | p-OMe | -0.27 | 0.5 | [1] |

| p-Me | -0.17 | 0.7 | [1] | |

| H | 0 | 1.0 | [1] | |

| p-Cl | 0.23 | 1.5 | [1] | |

| p-CO₂Et | 0.45 | 2.8 | [1] | |

| C-H Activation | p-OMe | -0.27 | 0.01 | [9] |

| H | 0 | 1.0 | [9] | |

| p-CF₃ | 0.54 | 10.0 | [9] |

Table 2: Electronic Effects of Ligands on Reaction Rates. This table illustrates the correlation between the electronic nature of substituents on a ligand, as quantified by the Hammett parameter (σ), and the relative rate of palladium-catalyzed reactions.

Palladium (II) Complexes in Drug Development

The square planar geometry and coordination chemistry of palladium(II) are similar to that of platinum(II), the metal at the core of the highly successful anticancer drug cisplatin.[18][19][20] This has spurred significant research into palladium(II) complexes as potential therapeutic agents. The mechanism of action of many of these complexes is believed to involve interaction with DNA, similar to cisplatin.[20][21][22] However, palladium(II) complexes often exhibit different reactivity profiles and can engage with other biological targets.

Recent studies have shown that certain palladium(II) complexes can induce cancer cell death through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. For instance, a palladium(II) complex has been shown to enhance apoptotic effects in colorectal cancer cells by inhibiting autophagy and disrupting the NF-κB/AKT/CREB signaling pathways.[1][23]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative palladium(II) complexes.

Synthesis of trans-Dichlorobis(triphenylphosphine)palladium(II) [trans-PdCl₂(PPh₃)₂]

-

Materials: Palladium(II) chloride (PdCl₂), triphenylphosphine (B44618) (PPh₃), methanol (B129727), dichloromethane (B109758), diethyl ether.

-

Procedure:

-

To a solution of a pyrazole-derived palladium(II) complex (e.g., [PdCl₂(L¹)] where L¹ = 2-(1-ethyl-5-phenyl-1H-pyrazol-3-yl)pyridine) (0.14 mmol) in a mixture of dichloromethane (10 mL) and methanol (10 mL), add triphenylphosphine (0.28 mmol).[4]

-

The addition of triphenylphosphine will displace the pyrazolic ligand, leading to the precipitation of trans-[PdCl₂(PPh₃)₂] as a yellow solid.[4]

-

Filter the precipitate and dry it under vacuum.[4]

-

Recrystallize the complex from a 1:1 mixture of dichloromethane and diethyl ether to obtain single crystals suitable for X-ray diffraction.[4]

-

Synthesis of a Palladium(II) N-Heterocyclic Carbene (NHC) Complex

-

Materials: 1,3-Dialkylperhydrobenzimidazolium salt, silver(I) oxide (Ag₂O), dichloromethane, [PdCl₂(PhCN)₂].

-

Procedure:

-

React the 1,3-dialkylperhydrobenzimidazolium salt with silver(I) oxide in dichloromethane to synthesize the silver(I) N-heterocyclic carbene complex.[23]

-

This silver-NHC complex can then be used as a carbene-transfer agent.[23]

-

React the silver-NHC complex with [PdCl₂(PhCN)₂] in a suitable solvent (e.g., dichloromethane) to yield the corresponding palladium(II)-NHC complex.[5]

-

The product can be purified by crystallization.

-

Synthesis of a Palladium(II) Pincer Complex

-

Materials: Pincer ligand (e.g., an ONS-type thiosemicarbazone), K₂[PdCl₄], ethanol (B145695), water.

-

Procedure:

-

Dissolve the pincer ligand (0.74 mmol) in ethanol (20 mL).[3]

-

Prepare a solution of K₂[PdCl₄] (0.74 mmol) in water (10 mL).[3]

-

Add the K₂[PdCl₄] solution to the ligand solution.[3]

-

Reflux the reaction mixture for 1 hour, then stir at room temperature for 7 days.[3]

-

The resulting solid palladium(II) pincer complex is filtered off, washed with cold ethanol, and dried.[3]

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Used to elucidate the structure of the organic ligand framework.

-

³¹P NMR: A powerful technique for characterizing palladium-phosphine complexes. The chemical shift provides information about the electronic environment of the phosphorus atom and can be used to distinguish between different coordination modes.[6][24][25][26][27]

-

General Protocol for ³¹P NMR: Dissolve the palladium-phosphine complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂). Acquire the ³¹P{¹H} NMR spectrum using a standard NMR spectrometer. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.[24][27]

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): A soft ionization technique well-suited for the analysis of coordination complexes. It provides information about the molecular weight of the complex and can be used to study ligand exchange reactions and solution behavior.[11][28][29][30]

-

General Protocol for ESI-MS: Prepare a dilute solution of the palladium complex in a suitable solvent (e.g., methanol, acetonitrile). Infuse the solution into the ESI source of the mass spectrometer. The mass spectrum will show peaks corresponding to the molecular ion and various fragments.[11][28]

-

-

X-ray Crystallography:

-

Provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex in the solid state.[14][17][20][31]

-

General Protocol: Grow single crystals of the palladium complex by slow evaporation of a saturated solution or by vapor diffusion. Mount a suitable crystal on a diffractometer and collect the diffraction data. Solve and refine the crystal structure using appropriate software.[20]

-

Visualizing Complex Relationships: Workflows and Signaling Pathways

Experimental Workflow: Synthesis to Catalytic Testing

The following diagram illustrates a typical workflow for the development and evaluation of a new palladium(II) catalyst.

Signaling Pathway: Anticancer Mechanism of a Palladium(II) Complex

This diagram depicts the proposed mechanism of action for a palladium(II) complex that induces apoptosis in cancer cells by targeting the NF-κB/AKT/CREB signaling pathway.

Logical Relationship: High-Throughput Screening for Catalyst Optimization

This diagram outlines the logical workflow for high-throughput screening (HTS) to efficiently identify the optimal catalyst for a given chemical transformation.

References

- 1. Palladium (II) Complex Enhances ROS-Dependent Apoptotic Effects via Autophagy Inhibition and Disruption of Multiple Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of water-soluble palladium(ii) complexes with N-heterocyclic carbene chelate ligands and their use in the aerobic oxidation of 1-phenylethanol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and catalytic properties of palladium( ii ) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00961D [pubs.rsc.org]

- 15. Palladium–NHC complex - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic effects of anionic ligands in some reactions of palladium(II) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 19. Cytotoxicity Induced by Newly Synthesized Palladium (II) Complexes Lead to the Death of MCF-7 and MDA-MB-435 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. scilit.com [scilit.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Preparative and proton and phosphorus-31 nuclear magnetic resonance studies on palladium(II) complexes with t-butylphosphines - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 28. ESI-MS studies of palladium (II) complexes with 1-(p-toluenesulfonyl)cytosine/cytosinato ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. rsc.org [rsc.org]

electronic structure and oxidation states of palladium (II)

An In-depth Technical Guide to the Electronic Structure and Oxidation States of Palladium(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental electronic structure and diverse oxidation states of Palladium(II), a crucial element in catalysis and drug development. It details the theoretical underpinnings of its reactivity, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its role in significant catalytic cycles.

Electronic Structure of Palladium(II)

Palladium (Pd), with atomic number 46, is a transition metal in Group 10 of the periodic table.[1] Its electronic properties are central to its versatile catalytic activity.

Electron Configuration

A neutral palladium atom has an exceptional electron configuration of [Kr] 4d¹⁰ .[2][3][4] This configuration deviates from the expected Aufbau principle to achieve a more stable, fully filled d-subshell.

When forming the Palladium(II) cation (Pd²⁺), the atom loses two electrons. These electrons are removed from the 4d orbital, resulting in the electron configuration [Kr] 4d⁸ .[2]

Orbital Diagram and Coordination Geometry

The Pd(II) ion has a d⁸ electron configuration. In the presence of ligands, the degeneracy of the five d-orbitals is lifted. For Pd(II) complexes, the most common coordination geometry is square planar .[5][6] In this geometry, the d-orbitals split in energy. The HOMO (Highest Occupied Molecular Orbital) in mononuclear Pd(II) complexes is typically the d_z² orbital.[6] The d⁸ electrons are typically paired in the lower energy orbitals, resulting in a diamagnetic, low-spin complex. This square planar arrangement is a consequence of the balance between ligand-electron repulsion and the crystal field stabilization energy gained by filling the lower-lying d-orbitals.

Oxidation States of Palladium

Palladium exhibits a range of oxidation states, with +2 being the most common and stable.[7]

Common and Uncommon Oxidation States

The primary oxidation states for palladium are 0, +2, and +4 .[7][8] Other, less common states such as +1 and +3 have been recognized.[7][8][9] While a +3 state was once considered fundamental, there is no definitive evidence for its existence in simple compounds; instead, what was thought to be Pd(III) has often been identified as a dimer of Pd(II) and Pd(IV).[8] However, mononuclear and dinuclear Pd(III) complexes have been characterized, often as intermediates in catalytic reactions.[9] Recently, compounds with a +6 oxidation state have also been synthesized.[8]

Stability of Palladium(II)

The Palladium(II) oxidation state is the most prevalent in its chemistry. The stability of Pd(II) complexes is significantly influenced by the nature of the coordinating ligands. The redox potential of the Pd(II)/Pd(0) couple, and thus the stability of the +2 oxidation state, can be altered by complexation.[10] Ligands that stabilize the Pd(II) state more than the Pd(0) state will lower the reduction potential, making oxidation from Pd(0) to Pd(II) more favorable.[10] Conversely, ligands that preferentially stabilize Pd(0) will raise the reduction potential.[10] Nitrogen-based ligands, for instance, can modulate the reduction potential of (L)PdII(OAc)2 complexes, thereby tuning the ability of Pd(II) to act as an oxidant.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for palladium, providing a basis for understanding its electronic behavior.

| Property | Value |

| First Ionization Energy | 804.4 kJ/mol[7][12][13] (8.3369 eV[14]) |

| Second Ionization Energy | 1870 kJ/mol[7][12] |

| Third Ionization Energy | 3177 kJ/mol[7][12] |

| Electron Affinity | 53.7 kJ/mol[14] |

| Electronegativity (Pauling Scale) | 2.20[7] |

| Standard Reduction Potential (Pd²⁺/Pd) | +0.987 V (vs. NHE)[15] |

Experimental Protocols for Characterization

Several powerful analytical techniques are employed to elucidate the electronic structure and oxidation state of palladium in its complexes.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) state of a sample.

Methodology:

-

Sample Preparation: The palladium-containing sample is mounted on a sample holder and placed in an ultra-high vacuum chamber. For solid samples, the surface may be cleaned by ion sputtering to remove contaminants.[16]

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV).[16]

-

Photoelectron Emission: The X-rays cause the emission of core-level electrons. The kinetic energy of these photoelectrons is measured by an electron energy analyzer.

-

Binding Energy Calculation: The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy of the X-ray, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.

-

Spectral Analysis: The resulting spectrum plots the number of detected electrons versus their binding energy. For palladium, the Pd 3d region is typically analyzed. The Pd 3d spectrum consists of a doublet, Pd 3d₅/₂ and Pd 3d₃/₂, due to spin-orbit coupling, with a typical splitting of about 5.26-5.31 eV.[17] The binding energy of the Pd 3d₅/₂ peak is characteristic of the oxidation state. For example, in PdSA-PCN, only peaks corresponding to Pd²⁺ were detected, indicating a positive oxidation state.[18] In contrast, PdNP-PCN showed deconvoluted peaks for both Pd²⁺ (343.7 and 338.4 eV) and Pd⁰ (340.9 and 335.5 eV).[18] It is important to note that PdO can be reduced by X-rays, so exposure time should be minimized.[17]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are sensitive to the metal's oxidation state and coordination environment.

Methodology:

-

Sample Preparation: A solution of the palladium complex is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) and placed in a cuvette.

-

Spectral Acquisition: A beam of ultraviolet and visible light is passed through the sample. The absorbance of light at each wavelength is measured by a detector.

-

Spectral Analysis: The resulting spectrum is a plot of absorbance versus wavelength. For Pd(II) complexes, the spectra often show bands in the 300-450 nm range. These can be attributed to ligand-to-metal charge transfer (LMCT) bands or d-d transitions. For example, aqueous solutions of Pd(II) complexes with various amino acids show a maximum absorption (λmax) around 320 nm. The spectrum of [PdCl₄]²⁻ shows characteristic peaks at 222 and 280 nm.[19] Changes in the coordination environment or pH can lead to significant shifts in the UV-Vis spectrum, reflecting changes in the electronic structure of the Pd(II) complex.[19]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to study the redox behavior of species in solution. It is particularly useful for determining the reduction and oxidation potentials of metal complexes.

Methodology:

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, SCE), and a counter electrode (e.g., platinum wire). These are placed in a solution containing the palladium complex and a supporting electrolyte (e.g., 0.1 M Bu₄NPF₆ in acetonitrile).[20]

-

Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again. The scan rate (e.g., 100 mV/s) is controlled.[21]

-

Current Measurement: The current flowing between the working and counter electrodes is measured as a function of the applied potential.

-

Voltammogram Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials (Ep) correspond to the potentials at which oxidation or reduction occurs. For a reversible process, the half-wave potential (E₁/₂) can be determined, which is a good approximation of the standard reduction potential. CV studies on five-coordinate palladium(II) triarsine complexes have shown that the two-electron reduction from Pd(II) to Pd(0) can be separated into two individual one-electron transfer steps under specific experimental conditions.[20][22] The potentials for these redox events are sensitive to the ligand environment and solvent.[20][23]

Visualizations of Key Processes

The following diagrams, rendered using the DOT language, illustrate fundamental workflows and catalytic cycles involving Palladium(II).

References

- 1. Palladium (Pd) - Periodic Table [periodictable.one]

- 2. brainly.com [brainly.com]

- 3. What is the electron configuration of palladium class 11 chemistry CBSE [vedantu.com]

- 4. Palladium, electron configuration [prvky.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palladium - Wikipedia [en.wikipedia.org]

- 8. Palladium [dlab.epfl.ch]

- 9. Palladium(III) compounds - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Can Donor Ligands Make Pd(OAc)2 a Stronger Oxidant? Access to Elusive Palladium(II) Reduction Potentials and Effects of Ancillary Ligands via Palladium(II)/Hydroquinone Redox Equilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WebElements Periodic Table » Palladium » the essentials [webelements.com]

- 13. materials.gelsonluz.com [materials.gelsonluz.com]

- 14. nuclear-power.com [nuclear-power.com]

- 15. wanggenerator.com [wanggenerator.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Palladium [xpsfitting.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Redox trends in cyclometalated palladium( ii ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03786K [pubs.rsc.org]

A Technical Guide to the Fundamental Properties of Palladium (II) Acetate

Palladium (II) acetate (B1210297), with the chemical formula Pd(O₂CCH₃)₂, is a cornerstone catalyst and precursor in modern organic and organometallic chemistry.[1][2] Its versatility and reactivity have made it an indispensable tool for researchers, scientists, and drug development professionals, particularly in the facilitation of complex carbon-carbon and carbon-heteroatom bond formations.[3][4] This guide provides an in-depth analysis of its core properties, experimental protocols for its use, and visualizations of key chemical processes.

Core Chemical and Physical Properties

Palladium (II) acetate typically appears as a yellow-brown to reddish-brown crystalline solid.[1][5] It is most stable and commonly found in a trimeric form, [Pd₃(OAc)₆], where an equilateral triangle of palladium atoms is bridged by acetate ligands.[6][7][8] Each palladium atom in this structure adopts an approximately square planar coordination geometry.[6][7] While the monomeric formula Pd(OAc)₂ is often used for simplicity, understanding its trimeric nature is crucial for interpreting its reactivity and solubility.

The compound is known for its solubility in many organic solvents, including chlorinated hydrocarbons, benzene, toluene, acetone, and acetonitrile, but it has low solubility in water and alcohols.[2][6][9][10] It decomposes upon heating to around 205 °C.[1][6]

Quantitative Data Summary

For ease of reference, the key quantitative properties of palladium (II) acetate are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₄H₆O₄Pd (monomer) | [6] |

| Molar Mass | 224.51 g/mol (monomer) | [7] |

| Appearance | Yellow-brown to reddish-brown solid/crystals | [1][6][7][11] |

| Melting Point | 205 °C (decomposes) | [1][4][6][7] |

| Density | 2.19 g/cm³ | [6][7] |

| Solubility | ||

| Water | Low / Insoluble | [6][7][10] |

| Organic Solvents | Soluble in acetone, benzene, chloroform, acetonitrile, diethyl ether, methylene (B1212753) dichloride | [2][6][9][10][12] |

Synthesis and Stability

Palladium (II) acetate is typically synthesized by reacting palladium sponge with hot glacial acetic acid in the presence of nitric acid, which acts as the oxidant.[4][6][8] A common impurity resulting from this process is the mixed nitrito-acetate complex, Pd₃(OAc)₅NO₂, which can affect the catalyst's performance.[7][13][14] Ensuring complete consumption of nitric acid, for instance by using an excess of palladium sponge, is critical for obtaining a pure product.[6][8]

The compound undergoes thermal decomposition between 200 and 300°C, yielding metallic palladium.[15] In the presence of oxygen, this process is exothermic, and the resulting palladium can be further oxidized to palladium oxide (PdO) at higher temperatures.[15] Palladium (II) acetate is also prone to reduction to its elemental Pd(0) form in the presence of certain reagents like primary and secondary alcohols or amines, a key step in the initiation of many catalytic cycles.[7]

Role in Catalysis

The primary application of palladium (II) acetate is as a catalyst, or more accurately, a catalyst precursor, for a vast array of organic reactions.[1][3] It is particularly renowned for its efficacy in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Key reactions catalyzed by palladium (II) acetate include:

-

Suzuki-Miyaura Coupling: The coupling of organoboron compounds with organohalides.[1][3][16]

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.[2]

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds from aryl halides/pseudohalides and amines.[7]

-

Carbonylation Reactions: The introduction of a carbonyl group.[7][9]

-

Wacker Process: The oxidation of ethylene (B1197577) to acetaldehyde.[7][9]

In these reactions, the Pd(II) precursor is typically reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research and development. Below are representative protocols for the synthesis of palladium (II) acetate and its application in a Heck cross-coupling reaction.

Synthesis of Palladium (II) Acetate

This protocol is adapted from established methods involving the oxidation of palladium metal.[6][8]

Materials:

-

Palladium sponge (1.0 eq)

-

Glacial acetic acid

-

Concentrated nitric acid

Procedure:

-

A reaction vessel is charged with palladium sponge and an excess of glacial acetic acid.

-

The mixture is heated to a gentle reflux.

-

Concentrated nitric acid is added dropwise to the heated suspension. The addition is controlled to maintain a steady reaction and avoid excessive foaming.

-

The reaction mixture is refluxed until all the palladium metal has dissolved and the evolution of brown nitrogen dioxide gas has ceased. Using an excess of palladium sponge can help ensure all nitric acid is consumed.[6][8]

-

The hot solution is filtered to remove any unreacted palladium.

-

The filtrate is allowed to cool slowly, during which time reddish-brown crystals of palladium (II) acetate will form.

-

The crystals are collected by filtration, washed with a small amount of acetic acid, and then with a non-polar solvent like hexane (B92381) to remove residual acetic acid.

-

The product is dried under vacuum to yield pure palladium (II) acetate.

Note: This procedure should be performed in a well-ventilated fume hood due to the use of concentrated nitric acid and the evolution of toxic nitrogen oxides.

Palladium-Catalyzed Heck Reaction

This protocol provides a general procedure for the Heck coupling of an aryl bromide with styrene.[17]

Materials:

-

Aryl bromide (e.g., 4-bromophenol, 1.0 eq, 8.7 mmol)

-

Alkene (e.g., styrene, 1.2 eq, 10.8 mmol)

-

Palladium (II) acetate (0.01 eq, 0.087 mmol)

-

Phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine, 0.06 eq, 0.52 mmol)

-

Base (e.g., triethylamine, solvent)

-

Reaction solvent (if base is not the solvent)

Procedure:

-

To a reaction flask, add the aryl bromide, the phosphine ligand, and the solvent (triethylamine).

-

Stir the mixture at room temperature to ensure dissolution.

-

Add the alkene (styrene) followed by palladium (II) acetate to the solution.

-

Fit the flask with a condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere.

-

Stir the reaction overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to below 15 °C and quench by adding 1 M HCl (aq).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired stilbene (B7821643) derivative.

Visualizations: Workflows and Mechanisms

Diagrams are essential for clarifying complex relationships and processes. The following visualizations are provided in the DOT language for use with Graphviz.

Synthesis Workflow

This diagram outlines the key steps in the laboratory synthesis of palladium (II) acetate.

Heck Reaction Catalytic Cycle

The following diagram illustrates the widely accepted catalytic cycle for the Mizoroki-Heck reaction, starting from a Pd(0) species generated in situ from Pd(OAc)₂.

Safety and Handling

Palladium (II) acetate is a hazardous substance that requires careful handling. It is known to cause serious eye damage and may cause skin irritation or an allergic skin reaction.[18][19][20] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[19][21] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[21] Store the compound in a tightly sealed container in a cool, dry place to maintain its integrity.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. palladium(II) acetate | C4H6O4Pd | CID 167845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Palladium(II)_acetate [chemeurope.com]

- 7. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 8. PALLADIUM (II) ACETATE - Ataman Kimya [atamanchemicals.com]

- 9. What is Palladium (II) Acetate?_Chemicalbook [chemicalbook.com]

- 10. Palladium(II) acetate, 47.5% Pd 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 11. americanelements.com [americanelements.com]

- 12. researchgate.net [researchgate.net]

- 13. ospt.osi.lv [ospt.osi.lv]

- 14. researchgate.net [researchgate.net]

- 15. The thermal decomposition of palladium acetate. | Nokia.com [nokia.com]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lobachemie.com [lobachemie.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. aksci.com [aksci.com]

The Art of the Bond: A Technical Guide to the History and Evolution of Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions represents a paradigm shift in modern organic synthesis, empowering chemists to construct complex molecular architectures with unprecedented precision and efficiency. These reactions, which forge carbon-carbon and carbon-heteroatom bonds, have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The profound impact of this field was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the history, evolution, and practical application of these transformative reactions.

A Historical Perspective: From Serendipity to a Nobel-Winning Revolution

The journey of palladium-catalyzed cross-coupling is a testament to the cumulative nature of scientific discovery. While early examples of metal-mediated couplings existed, the latter half of the 20th century witnessed the key breakthroughs that established palladium as the catalyst of choice.[5]

The Pioneers and Their Seminal Contributions:

-

The Heck Reaction (Mizoroki-Heck Reaction): In the late 1960s and early 1970s, Tsutomu Mizoroki and Richard F. Heck independently reported the palladium-catalyzed reaction of an unsaturated halide with an alkene.[6][7][8] This reaction, now famously known as the Heck reaction, was the first to demonstrate a catalytic cycle involving Pd(0) and Pd(II) intermediates for C-C bond formation.[6]

-

The Negishi Coupling: In 1977, Ei-ichi Negishi introduced the use of organozinc reagents as coupling partners, significantly expanding the scope and functional group tolerance of palladium-catalyzed cross-couplings.[3]

-

The Suzuki-Miyaura Coupling: Akira Suzuki and Norio Miyaura reported in 1979 the use of organoboron compounds, which are stable to air and moisture, in the presence of a base.[9] This reaction's mild conditions and the low toxicity of the boron reagents have made it one of the most widely used cross-coupling methods.[10][11]

-

The Stille Coupling: Discovered by John K. Stille in the late 1970s, this reaction utilizes organotin reagents.[12][13][14] While the toxicity of organostannanes is a concern, the Stille reaction offers excellent functional group tolerance.[12][14]

-

The Sonogashira Coupling: In 1975, Kenkichi Sonogashira developed a method for coupling terminal alkynes with aryl or vinyl halides, co-catalyzed by palladium and copper.[15][16] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[15]

-

The Buchwald-Hartwig Amination: In the mid-1990s, Stephen L. Buchwald and John F. Hartwig independently developed palladium-catalyzed methods for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[17][18]

This timeline of discoveries showcases a progressive evolution towards milder reaction conditions, broader substrate scope, and greater functional group tolerance, making these reactions increasingly powerful tools for synthetic chemists.

The Catalytic Machinery: A Glimpse into the Reaction Mechanisms

The remarkable efficiency of palladium-catalyzed cross-coupling reactions lies in a well-defined catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for most coupling reactions), and reductive elimination.

The General Catalytic Cycle

Caption: A simplified representation of the general catalytic cycle for many palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group (R¹) from the organometallic reagent (R¹-M) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments (R and R¹) on the palladium center couple and are eliminated as the final product (R-R¹), regenerating the Pd(0) catalyst.

Specific Catalytic Cycles

Caption: The catalytic cycle of the Heck reaction, highlighting the key steps of alkene coordination and β-hydride elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, involving the activation of the organoboron species by a base.

The Evolution of Catalysts and Ligands: A Quest for Perfection

The evolution of palladium-catalyzed cross-coupling has been driven by the development of increasingly sophisticated catalysts and ligands. Early systems often required harsh reaction conditions and were limited in scope. The introduction of phosphine (B1218219) ligands was a major advancement, and subsequent generations of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines and Josiphos ligands, have enabled the coupling of challenging substrates like aryl chlorides and have allowed for reactions to be performed at lower catalyst loadings and milder temperatures.[17]

Quantitative Data Presentation

The following tables summarize the performance of various catalyst systems for key palladium-catalyzed cross-coupling reactions. The data is compiled from the literature and is intended to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions.

Table 1: Heck Reaction - Catalyst Performance

| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Iodobenzene (B50100) | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 24 | >95 | [2] |

| 2 | Bromobenzene | Ethyl acrylate (B77674) | Pd(OAc)₂ | Et₃N | Acetonitrile | Reflux | - | High | [6] |

| 3 | 4-Bromoacetophenone | Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMF | 100 | 2 | 95 | - |

| 4 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | Ethanol | 140 (MW) | 0.5 | High | [19] |

Table 2: Suzuki-Miyaura Coupling - Ligand Comparison

| Entry | Aryl Halide | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene (B28343) | 100 | Low | - |

| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 98 | [4] |

| 3 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 83 | [9] |

| 4 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 80 | 85 | [3] |

Table 3: Stille Coupling - Catalyst Performance

| Entry | Electrophile | Organostannane | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | - | THF | 60 | 95 | - |

| 2 | 4-Iodotoluene | Tributyl(phenyl)stannane | Pd(OAc)₂/DABCO | - | DMF | 120 | 98 | [20] |

| 3 | Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 40 | High | [14] |

| 4 | Aryl bromide | Tributylphenyl stannane | Pd nanoparticles | - | THeptAB | - | High | [21] |

Table 4: Sonogashira Coupling - Catalyst Performance

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 89 | [18] |

| 2 | 4-Iodoanisole | Phenylacetylene | FibreCat® Pd | NaOH | Methanol | 100 | High | [5] |

| 3 | Aryl iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | - | RT | High | [22] |

| 4 | Aryl iodide | Phenylacetylene | Pd₁@NC/CuI/PPh₃ | NEt₃ | MeCN | 80 | High | [23] |

Table 5: Buchwald-Hartwig Amination - Ligand Comparison

| Entry | Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ | BINAP | LiHMDS | Toluene | 100 | 71 |[9] | | 2 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ | SPhos | LiHMDS | Toluene | 100 | 76 |[9] | | 3 | 2-Bromopyridine | Diethylamine | Pd(OAc)₂ | dppp (B1165662) | NaOtBu | Toluene | 80 | 98 |[9] | | 4 | Aryl halide | Aniline | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 100 | High |[24] |

Experimental Protocols

This section provides detailed, representative experimental procedures for the key palladium-catalyzed cross-coupling reactions. These protocols are intended as a guide and may require optimization for specific substrates.

Heck Reaction: Synthesis of Ethyl Cinnamate

Materials:

-

Iodobenzene

-

Ethyl acrylate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL), followed by Et₃N (e.g., 2.0 mmol, 2.0 equiv.). Stir the mixture for 10 minutes at room temperature.

-

Add iodobenzene (e.g., 1.0 mmol, 1.0 equiv.) and ethyl acrylate (e.g., 1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling: Synthesis of a 4-Arylpyridine

Materials:

-

4-Chloropyridine (B1293800) hydrochloride

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄), aqueous solution (e.g., 2 M)

-

Toluene

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the SPhos ligand (e.g., 2 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add the Pd(OAc)₂ (e.g., 1 mol%) to the flask.

-

Add degassed toluene and the aqueous K₃PO₄ solution.

-

Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Stille Coupling: General Procedure

Materials:

-

Aryl halide (or triflate)

-

Organostannane reagent

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous and degassed solvent (e.g., Toluene or DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv.) and the organostannane (1.1 equiv.) in the chosen solvent.

-

Add Pd(PPh₃)₄ (e.g., 2-5 mol%) to the solution.

-

Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an appropriate organic solvent.

-

To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of potassium fluoride.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by chromatography.

Sonogashira Coupling: General Procedure

Materials:

-

Aryl halide

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

-

Add the solvent and the amine base.

-

Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: General Procedure

Materials:

-

Aryl halide

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Strong base (e.g., sodium tert-butoxide, LiHMDS)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

-

Add the aryl halide and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by chromatography.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have fundamentally reshaped the landscape of organic synthesis, providing powerful and versatile methods for constructing complex molecules. The continuous evolution of catalysts and ligands has expanded the scope of these reactions to an incredible degree, enabling transformations that were once considered impossible. For researchers, scientists, and drug development professionals, a deep understanding of the history, mechanisms, and practical applications of these reactions is essential for innovation. As the field continues to advance, the development of even more active, selective, and sustainable catalytic systems will undoubtedly unlock new frontiers in chemical synthesis and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald Catalysts & Ligands [merckmillipore.com]

- 11. theses.enscm.fr [theses.enscm.fr]

- 12. Buchwald Ligands [sigmaaldrich.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]

- 17. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Palladium (II) Precursors for Catalytic Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of common Palladium (II) precursors utilized in modern catalytic applications. It covers their synthesis, properties, and performance in key cross-coupling reactions, offering detailed experimental protocols and comparative data to aid in catalyst selection and application.

Core Palladium (II) Precursors

Palladium (II) complexes are foundational to many catalytic processes due to their stability and reactivity.[1] Simple Pd(II) precursors are often preferred as they are stable at room temperature and cost-effective.[1] The selection of an appropriate precursor is critical for optimizing catalytic efficiency. The most widely used precursors include Palladium (II) Chloride, Palladium (II) Acetate, Palladium (II) Acetylacetonate, and Bis(acetonitrile)palladium (II) Chloride.

Palladium (II) Chloride (PdCl₂)

Palladium (II) Chloride is one of the most common starting materials in palladium chemistry.[2][3] It serves as a precursor for the synthesis of many other palladium catalysts and complexes.[4][5]

Properties:

-

Formula: PdCl₂[3]

-

Appearance: Dark brown crystals[3]

-

Solubility: Insoluble in water, but can be solubilized by forming tetrachloropalladate(II) anions (e.g., M₂PdCl₄) in the presence of alkali metal chlorides.[2]

Experimental Protocol: Synthesis of Palladium (II) Chloride This protocol describes the synthesis of PdCl₂ from palladium metal.

-

Method 1: Chlorination: Heat palladium sponge metal with chlorine gas at 500 °C.[3]

-

Method 2: Dissolution in Acid: Dissolve palladium metal in aqua regia or in hydrochloric acid in the presence of chlorine gas.[2][3][6]

-

Post-treatment: If using aqua regia, subsequent steps are often required to remove nitrate (B79036) contamination, such as precipitating hydrated palladium oxide with a base, followed by washing and re-dissolving in HCl.[6]

-

Isolation: After the reaction, the product is typically filtered, washed extensively, and dried to yield anhydrous PdCl₂.[6]

References

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. Palladium(II) chloride - Wikipedia [en.wikipedia.org]

- 3. PALLADIUM (II) CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 4. Palladium (II) Chloride, Mumbai, India [preciouscatalyst.com]

- 5. nbinno.com [nbinno.com]

- 6. Sciencemadness Discussion Board - Synthesis of Palladium Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

The Decisive Role of Palladium(II) in the Wacker Process: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Wacker process, a cornerstone of industrial organic synthesis, leverages a palladium(II) catalyst to achieve the efficient oxidation of olefins to carbonyl compounds. This guide provides an in-depth technical examination of the pivotal role of palladium(II) within the intricate mechanism of this celebrated reaction. By presenting key quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle, this document serves as a comprehensive resource for professionals in chemical research and pharmaceutical development.

The Core of the Wacker Process: The Palladium(II) Catalytic Cycle

The Wacker process fundamentally involves the oxidation of an alkene, most classically ethylene (B1197577) to acetaldehyde, using molecular oxygen as the terminal oxidant. The reaction is co-catalyzed by a copper salt, which facilitates the regeneration of the active palladium(II) catalyst. The overall transformation can be summarized as:

C₂H₄ + ½ O₂ → CH₃CHO[1]

The catalytic cycle, centered around the palladium(II) species, is a finely tuned sequence of organometallic transformations. While aspects of the mechanism, particularly the nature of the nucleophilic attack, have been the subject of extensive research and debate, a generally accepted modern formulation is presented below.[1]

Key Steps Involving Palladium(II)

The journey of the palladium(II) catalyst through the Wacker process can be dissected into several key steps:

-

Ligand Exchange and π-Complex Formation: The catalytic cycle initiates with the displacement of a chloride ligand from the tetrachloropalladate(II) ([PdCl₄]²⁻) complex by an alkene molecule.[1] This forms a palladium(II)-alkene π-complex. The formation of this complex activates the alkene for subsequent nucleophilic attack. Evidence for this initial coordination is supported by the observation that electron-poor alkenes react more sluggishly, often necessitating higher catalyst loadings.[2][3]

-

Nucleophilic Attack on the Coordinated Alkene (Hydroxypalladation): A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the coordinated alkene. This critical step, known as hydroxypalladation, can proceed through two primary pathways: an inner-sphere (or syn-addition) mechanism, where a coordinated hydroxide (B78521) ligand attacks the alkene, or an outer-sphere (or anti-addition) mechanism, involving the attack of a non-coordinated water molecule.[4] The operative pathway is highly dependent on the reaction conditions, particularly the chloride ion concentration.[4]

-

β-Hydride Elimination: The resulting σ-bonded palladium(II) intermediate undergoes β-hydride elimination to form a palladium-hydride species and a vinyl alcohol (enol) complex.

-

Reductive Elimination and Product Formation: The enol rapidly tautomerizes to the more stable carbonyl product (e.g., acetaldehyde). Subsequently, the palladium-hydride species undergoes reductive elimination, yielding the final product, a proton, and palladium(0).

-

Catalyst Regeneration: The palladium(0) is inactive for the primary oxidation reaction. The role of the copper(II) co-catalyst is to re-oxidize the palladium(0) back to the active palladium(II) state. In this process, Cu(II) is reduced to Cu(I), which is then re-oxidized by molecular oxygen, completing the overall catalytic cycle.[1] Without the copper co-catalyst, the palladium(0) would precipitate, halting the catalytic process.[1]

Quantitative Data Presentation

To provide a clearer understanding of the efficiency and kinetics of the Wacker process, the following tables summarize key quantitative data from various studies.

Table 1: Yields of Ketones from the Wacker-Tsuji Oxidation of Various Terminal Olefins

| Olefin Substrate | Product | Catalyst System | Solvent | Yield (%) | Reference |

| 1-Decene | 2-Decanone | PdCl₂/CuCl | DMF/H₂O | 78 | [3] |

| Styrene | Acetophenone | Pd(OAc)₂ | DMSO/H₂O | 95 | [Organic Chemistry Portal] |

| 1-Octene | 2-Octanone | PdCl₂/Fe(III) citrate | DME/H₂O | 97 | [5] |

| 4-Phenyl-1-butene | 4-Phenyl-2-butanone | PdCl₂/CuCl | DMF/H₂O | 85 | [6] |

| 1-Dodecene | 2-Dodecanone | PdCl₂/CuCl | DMF/H₂O | 82 | [6] |

Table 2: Kinetic Data for the Wacker Process

| Parameter | Value | Conditions | Reference |

| Activation Enthalpy (ΔH‡) | 19.8 kcal/mol | Experimental | [7] |

| Calculated Activation Enthalpy (ΔH‡) | 23.85 kcal/mol | DFT Calculation | [7] |

| Kinetic Isotope Effect (kH/kD) for C₂H₄/C₂D₄ | 1.07 | Experimental | [1] |

| Competitive Isotope Effect (kH/kD) for C₂H₂D₂ | ~1.9 | Experimental | [1] |

Table 3: Representative Catalyst Turnover Data

| Catalyst System | Substrate | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Co-tetraphenylporphyrin | Styrenes | 5,800 | 864 | [8] |

| PdSO₄–H₃PMo₆W₆O₄₀ | Cyclopentene | 85 | - | [9] |

Note: Turnover numbers and frequencies are highly dependent on specific reaction conditions, including catalyst loading, substrate concentration, temperature, and pressure.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the Wacker process mechanism.

General Procedure for the Tsuji-Wacker Oxidation of a Terminal Olefin

This protocol is a representative example for the laboratory-scale oxidation of a terminal alkene to a methyl ketone.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

Terminal olefin (e.g., 1-decene)

-

Dimethylformamide (DMF)

-

Water, deionized

-

Oxygen (balloon or cylinder)

-

Round-bottom flask equipped with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

Procedure:

-

To a clean, dry round-bottom flask, add PdCl₂ (e.g., 0.1 mmol) and CuCl (e.g., 1.0 mmol).

-

The flask is sealed with a septum and purged with oxygen.

-

A solvent mixture of DMF and water (typically in a 7:1 to 10:1 ratio) is added via syringe.

-

The reaction mixture is stirred vigorously under an oxygen atmosphere (e.g., using an oxygen-filled balloon) at room temperature for approximately 30-60 minutes to ensure the oxidation of Cu(I) to Cu(II) and pre-formation of the active catalyst.

-

The terminal olefin (e.g., 1.0 mmol) is then added to the reaction mixture, either neat or as a solution in the reaction solvent.

-

The reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired methyl ketone.

Protocol for Determining the Rate Law of the Wacker Oxidation

This protocol outlines a general approach to determine the reaction order with respect to the catalyst, alkene, and co-catalyst concentrations.

Equipment:

-

Jacketed reaction vessel with temperature control

-

Gas uptake apparatus or a method for monitoring gas consumption (e.g., a gas burette)

-

In-situ monitoring technique such as GC, HPLC, or NMR spectroscopy

-

Standard laboratory glassware and inert atmosphere equipment

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the palladium catalyst, copper co-catalyst, and the olefin substrate in the chosen solvent system.

-

Baseline Experiment: Conduct a baseline experiment with a set of standard concentrations for all reactants. The reaction is initiated by the addition of the final component (typically the olefin).

-

Monitoring the Reaction: Monitor the disappearance of the starting material or the formation of the product over time using the chosen analytical technique. Record the concentration at various time points.

-

Initial Rates Method: Determine the initial rate of the reaction from the slope of the concentration versus time plot at t=0.

-

Varying Concentrations: Systematically vary the initial concentration of one reactant while keeping the concentrations of all other components constant. For example:

-

To determine the order with respect to the palladium catalyst, run a series of experiments where the [Pd(II)] is varied (e.g., 0.5x, 1x, 2x the baseline) while keeping [alkene] and [Cu(II)] constant.

-

Repeat this process for the alkene and the copper co-catalyst.

-

-

Data Analysis:

-

Plot the logarithm of the initial rate (log(rate)) against the logarithm of the concentration (log([reactant])) for each series of experiments.

-

The slope of the resulting line corresponds to the order of the reaction with respect to that particular reactant.

-

The overall rate law can then be expressed as: Rate = k[Pd(II)]^x[Alkene]^y[Cu(II)]^z, where x, y, and z are the determined reaction orders.

-

The rate constant, k, can be calculated from the data of any of the experiments once the rate law is established.

-

Protocol for Kinetic Isotope Effect (KIE) Studies

Isotopic labeling studies are crucial for elucidating the mechanism, particularly for identifying the rate-determining step.

Materials:

-

Deuterated and non-deuterated olefin substrates (e.g., C₂H₄ and C₂D₄, or specifically labeled olefins)

-

Deuterated solvent (e.g., D₂O) if investigating the role of the solvent

-

Standard Wacker process reagents

-

Analytical instrument capable of distinguishing between isotopologues (e.g., mass spectrometry or NMR spectroscopy)

Procedure:

-

Intermolecular KIE:

-

Run two separate Wacker oxidation reactions under identical conditions. One reaction uses the non-deuterated olefin, and the other uses the deuterated olefin.

-

Monitor the initial rates of both reactions.

-

The kinetic isotope effect is calculated as the ratio of the rate constants (kH/kD). A value close to 1 suggests that the C-H bond is not broken in the rate-determining step.[1]

-

-

Intramolecular KIE:

-

Synthesize an olefin substrate that contains both hydrogen and deuterium (B1214612) at the positions of interest (e.g., 1,1-dideuterio-1-alkene).

-

Perform the Wacker oxidation on this mixed-isotope substrate.

-

Analyze the product distribution to determine the relative rates of reaction at the C-H and C-D bonds. This can provide more subtle information about the transition state of the C-H bond-breaking step.

-

Visualizing the Mechanism and Workflow

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Wacker process and a typical experimental workflow.

References

- 1. Wacker process - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unlocking the Anticancer Potential of Palladium (II) Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals